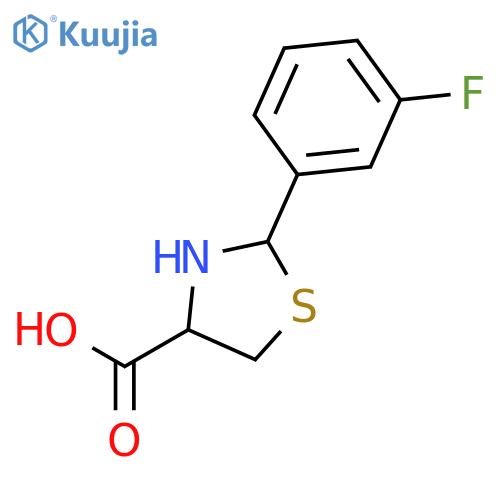Cas no 333408-47-2 (2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid)

333408-47-2 structure
商品名:2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid
- 2-(3-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
- AC1LAW4T
- CTK1C2196
- MolPort-001-943-115
- NSC687698
- ST4060406
- STK523066
- SureCN3832263
- 2-(3-fluorophenyl)-1,3-thiazolane-4-carboxylic acid
- SCHEMBL3832263
- EU-0095733
- 333408-47-2
- SR-01000573391
- Methyl 3-((dimethylcarbamoyl)oxy)-4-methoxybenzoate
- AKOS000186255
- A821734
- AKOS016315748
- DTXSID20333266
- 2-(3-fluorophenyl)thiazolidine-4-carboxylic acid
- SR-01000573391-1
-
- インチ: 1S/C10H10FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
- InChIKey: ZCIDMBKXEBMSLH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C2NC(C(O)=O)CS2)=C1
計算された属性
- せいみつぶんしりょう: 227.04200
- どういたいしつりょう: 227.042
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 74.6A^2
じっけんとくせい
- 密度みつど: 1.378
- ふってん: 425.5 °C at 760 mmHg
- フラッシュポイント: 425.5 °C at 760 mmHg
- 屈折率: 1.593
- PSA: 74.63000
- LogP: 1.94270
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF69167-2.5g |
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid |
333408-47-2 | 97% | 2.5g |
$828.00 | 2024-04-20 |
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid 関連文献
-
Zhong-Cheng Song,Gao-Yuan Ma,Hai-Liang Zhu RSC Adv. 2015 5 24824
333408-47-2 (2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid) 関連製品
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 42464-96-0(NNMTi)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
